5-Bromo-2-tert-butylpyridine
Overview
Description
The compound 5-Bromo-2-tert-butylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry and materials science. It is related to other brominated pyridines and bipyridines, which are often used as intermediates in the synthesis of complex molecules, including pharmaceuticals and ligands for metal complexes .
Synthesis Analysis
The synthesis of brominated pyridine derivatives, such as 5-Bromo-2-tert-butylpyridine, can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, which involve the use of 2,5-dibromopyridine and 2-trimethylstannylpyridine or its alkyl derivatives . Another approach for synthesizing brominated pyridines is direct bromination or radical decarboxylative bromination of bipyridine hydrobromide salts or corresponding acid chlorides . Additionally, a novel synthesis route for 2-amino-5-tert-butylpyridine has been described, which may offer insights into the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using various spectroscopic techniques, such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) for single crystals . For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a related compound, was determined using XRD and further analyzed using density functional theory (DFT) to compare the optimized structure with the experimental data .
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates that can undergo various chemical reactions. For instance, 2-amino-5-bromopyridine can be electrocatalytically carboxylated with CO2 in an ionic liquid to form 6-aminonicotinic acid, showcasing the potential for carbon-halogen bond activation and functionalization . The reactivity of brominated pyridines allows for their use in constructing complex molecules and in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-tert-butylpyridine and related compounds are influenced by their molecular structure. The presence of bromine and tert-butyl groups can affect the compound's solubility, boiling point, and stability. The electrochemical behavior of these compounds can be studied using techniques like cyclic voltammetry, which provides insights into their redox properties . Additionally, the luminescence and thermodynamic properties of brominated pyridine complexes have been investigated, revealing their potential applications in materials science .
Scientific Research Applications
Application 1: Synthesis of Cobaloxime Derivatives
- Summary of the Application : Cobaloximes are compounds that exist at the interface of classical coordination chemistry, organometallic chemistry, and bioinorganic chemistry. They have been studied extensively as model compounds for the coenzyme vitamin B12 .
- Methods of Application or Experimental Procedures : The experiment was divided into two parts. In the first part, dibromo (dimethylglyoximato) cobalt (III) was synthesized. The second part of the experiment involved synthesizing bromo (4-tert-butylpyridine) cobaloxime .
- Results or Outcomes : The final product of the first part was green microcrystalline and it was characterized by 1H NMR, 13C NMR and Infrared spectroscopy. The final product of the second part was brown microcrystalline and it was characterized by 1H NMR, and 13C NMR spectroscopy .
Application 2: Bromination of 2-tert-butylpyrene
- Summary of the Application : The bromination mechanism of 2-tert-butylpyrene was probed, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes .
- Methods of Application or Experimental Procedures : The bromination was carried out by theoretical calculation and detailed experimental methods .
- Results or Outcomes : The bromine atom may be directed to the K-region (positions 5- and 9-) instead of the more reactive 6- and 8-positions in the presence of iron powder .
properties
IUPAC Name |
5-bromo-2-tert-butylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJSOFXLKFWERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610315 | |
Record name | 5-Bromo-2-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-tert-butylpyridine | |
CAS RN |
39919-58-9 | |
Record name | 5-Bromo-2-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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